

# MYCi361 effect on MYC-regulated gene expression

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on MYCi361: Effects on MYC-Regulated Gene Expression

#### **Abstract**

The MYC oncogene is a master transcriptional regulator that is dysregulated in a significant percentage of human cancers, making it a highly sought-after therapeutic target.[1] Despite its validation, the development of direct small-molecule inhibitors has been challenging due to the disordered nature of the MYC protein.[1] This technical guide focuses on MYCi361, a novel small-molecule inhibitor of MYC. We will delve into its mechanism of action, its quantifiable effects on MYC-regulated gene expression and cancer cell viability, and its impact on the tumor microenvironment. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MYCi361, including detailed experimental protocols and data presented for comparative analysis.

#### **Mechanism of Action**

**MYCi361** is a direct MYC inhibitor that functions through a multi-faceted mechanism to disrupt MYC activity and promote its degradation.[2][3]

Direct Binding and Disruption of MYC/MAX Dimerization: MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[2][4][5] This binding occurs within a "hotspot" region of the MYC C-terminal bHLHZip domain, specifically amino acids 366-381.
 [1] The formation of a heterodimer with the MAX protein is essential for MYC to bind to DNA E-box sequences and regulate gene expression.[1][5] MYCi361 binding disrupts the



formation of the functional MYC/MAX complex, thereby inhibiting its transcriptional activity.[1] [2][5] In PC3 cells, **MYCi361** was shown to disrupt the MYC/MAX interaction at a concentration of 6 µM after 1 hour of treatment.[5]

• Enhanced Phosphorylation and Proteasomal Degradation: Beyond disrupting dimerization, MYCi361 actively promotes the degradation of the MYC protein.[1][3] It enhances the phosphorylation of MYC on threonine-58 (T58).[1][2][5] The phosphorylation of T58 is a key step in the native pathway for MYC turnover, marking the protein for recognition by E3 ubiquitin ligases and subsequent degradation by the 26S proteasome.[1] By co-opting this pathway, MYCi361 effectively reduces the cellular levels of MYC protein.[1]



Click to download full resolution via product page

Caption: **MYCi361** binds to MYC, disrupting the MYC/MAX dimer and promoting T58 phosphorylation, leading to proteasomal degradation and inhibition of gene expression.

## **Effect on MYC-Regulated Gene Expression**



By disrupting the MYC/MAX complex and promoting MYC degradation, **MYCi361** effectively impairs MYC-driven gene expression.[2][3] This leads to a global suppression of MYC target gene expression.[3] Studies on the closely related and improved analog, MYCi975, provide further insight into the selectivity of this class of inhibitors.[1] While **MYCi361**'s effects are broad, MYCi975 was found to selectively regulate MYC target genes.[1] Specifically, genes involved in critical cancer-associated pathways such as cell cycle progression, chromosome organization, and DNA replication showed decreased expression upon inhibitor treatment.[6] In contrast, genes involved in basic RNA metabolic processes were less affected.[6] This suggests that these inhibitors can preferentially target the proliferative advantages conferred by MYC dysregulation in cancer cells.[6]

### **Quantitative Data**

The following tables summarize the key quantitative metrics reported for MYCi361.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter             | Value  | Cell Lines /<br>Conditions       | Reference |
|-----------------------|--------|----------------------------------|-----------|
| Binding Affinity (Kd) | 3.2 μΜ | Cell-free assay with MYC protein | [2][4][5] |
| IC50                  | 1.4 μΜ | LNCaP (Prostate<br>Cancer)       | [4][5]    |
|                       | 1.6 μΜ | PC3 (Prostate<br>Cancer)         | [4]       |
|                       | 2.1 μΜ | P493-6 (Lymphoma)                | [4]       |
|                       | 2.6 μΜ | MV4-11 (Leukemia)                | [4][5]    |
|                       | 2.9 µM | MycCaP (Prostate<br>Cancer)      | [4]       |
|                       | 4.9 μΜ | SK-N-B2<br>(Neuroblastoma)       | [4]       |



| | 5.0 µM | HL-60 (Lymphoma) |[4] |

Table 2: In Vivo Pharmacokinetics in Mice

| Administration<br>Route | Half-Life (t½) | Max Plasma Conc.<br>(Cmax) | Reference |
|-------------------------|----------------|----------------------------|-----------|
| Intraperitoneal (i.p.)  | 44 hours       | 27,200 ng/mL (46<br>μΜ)    | [4]       |

| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 µM) |[4] |

## **Impact on the Tumor Microenvironment**

MYCi361 treatment significantly remodels the tumor immune microenvironment, shifting it towards an anti-tumor state.[1] In syngeneic mouse models of prostate cancer, treatment with MYCi361 led to an increased infiltration of CD3+ T cells into the tumor.[1][3] Furthermore, MYCi361 treatment caused an upregulation of the immune checkpoint protein PD-L1 on tumor cells.[2][3] This dual action of boosting T-cell presence while upregulating a key immunotherapy target provides a strong rationale for combination therapy. Indeed, MYCi361 has been shown to sensitize tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[2][3][4]





Click to download full resolution via product page



Caption: **MYCi361** increases T-cell infiltration and upregulates PD-L1 on tumor cells, enhancing the efficacy of anti-PD1 immunotherapy.

## **Experimental Methodologies**

The following protocols are based on methodologies described in the cited literature for **MYCi361** and related compounds.

- 5.1. In Vitro Cell Viability Assay
- Objective: To determine the IC50 of MYCi361 in various cancer cell lines.
- Procedure:
  - Seed cancer cell lines (e.g., LNCaP, PC3, MV4-11) in 96-well plates at an appropriate density and allow them to adhere overnight.
  - Prepare a stock solution of MYCi361 in fresh DMSO (e.g., 100 mg/mL).[2]
  - Create a serial dilution of MYCi361 in cell culture medium to achieve a range of final concentrations.
  - Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).
  - Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
  - Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
- 5.2. Immunogenic Cell Death (ICD) Assay
- Objective: To measure markers of ICD induced by MYCi361.[2]
- Procedure:
  - Treat MycCaP cells with 4 μM MYCi361 for 72 hours.[2]



- ATP Secretion: Collect the cell culture supernatants. Quantify secreted ATP using a commercially available ATP assay kit. Normalize results to cell counts.[2]
- HMGB1 Release: Collect supernatants and quantify high mobility group protein B1 (HMGB1) levels using an ELISA kit. Normalize results to cell counts.[2]
- Calreticulin Exposure: Harvest the treated cells. Incubate with a primary antibody against Calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cell surface expression of Calreticulin by flow cytometry.[2]

#### 5.3. In Vivo Tumor Growth Study

- Objective: To evaluate the anti-tumor efficacy of **MYCi361** in a mouse model.
- Procedure:
  - Implant tumor cells (e.g., MycCaP) subcutaneously into immunocompetent mice (e.g., FVB) or immunodeficient mice (e.g., NSG).[4]
  - Allow tumors to reach a palpable size.
  - Preparation of Dosing Solution: For oral administration, a stock solution in DMSO can be diluted in corn oil (e.g., 10% DMSO, 90% corn oil).[4] For intraperitoneal injection, a formulation of DMSO, PEG300, Tween80, and ddH2O can be used.[2] Prepare working solutions fresh daily.[4]
  - Dosing Regimen: Administer MYCi361 to the mice via the desired route (i.p. or p.o.). A
    reported regimen is 100 mg/kg/day for 2 days, followed by 70 mg/kg/day for 9 days.[4]
  - Monitor tumor volume and animal weight regularly throughout the study.
  - At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pT58-MYC, immunohistochemistry for PD-L1 and CD3).[3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MYCi361 effect on MYC-regulated gene expression].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609373#myci361-effect-on-myc-regulated-gene-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com